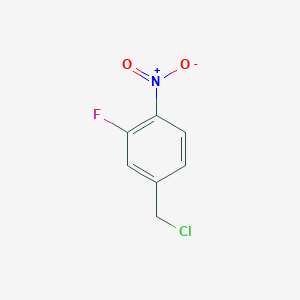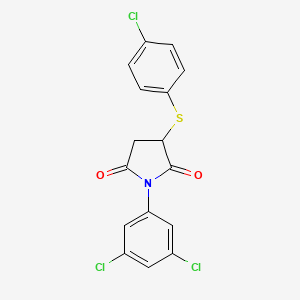
3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While the synthesis of 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione is not explicitly detailed in the provided papers, the reaction mentioned in paper involving [TBA]2[Zn(dmit)2] and 3-chloro-2,4-pentanedione could offer a parallel to the synthesis of similar sulfur-containing compounds. The formation of single crystals after solvent evaporation suggests a method that could potentially be adapted for the synthesis of the compound of interest, with careful consideration of the reagents and conditions to accommodate the different substituents present in the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed in both papers. Paper discusses the equilibrium geometry and vibrational wave numbers computed using density functional B3LYP method, which could be relevant to the molecular structure analysis of 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione. The presence of sulfur atoms and their preferred conformation in relation to other groups in the molecule, as mentioned in paper , would be an important aspect to consider in the molecular structure analysis of the compound .
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the molecular docking results of a related compound in paper , which suggests potential inhibitory activity against certain biological targets. This implies that the compound of interest may also engage in specific chemical interactions, particularly with biological macromolecules, which could be explored further through targeted chemical reactions analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be partially extrapolated from the spectroscopic characterization and Hirshfeld surface analysis discussed in paper . The intramolecular hydrogen bonds and short contacts such as C-H⋯S and S⋯S interactions are indicative of the potential physical properties such as solubility and crystal packing, which could be relevant to the compound of interest. The spectroscopic data from paper could also provide insights into the vibrational properties that might be expected for 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione.
Scientific Research Applications
Structural and Molecular Studies
- The compound has been studied for its molecular and crystal structure, which provides insights into its chemical properties and potential applications. One study investigated a similar compound, highlighting its rigid rings and intramolecular hydrogen bonds, which could influence its reactivity and interaction with other molecules (Ratajczak-Sitarz et al., 1990).
Potential as Chemotherapeutic Agents
- Research has explored the synthesis of novel compounds related to 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione, evaluating their antimicrobial activities. This suggests potential use in developing new chemotherapeutic agents (Jain et al., 2006).
Applications in Organic Synthesis
- The synthesis and properties of compounds structurally similar to 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione have been examined, providing valuable information for organic synthesis and the development of new materials (Yan et al., 2018).
Development of New Materials
- Studies on compounds containing elements of 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione's structure have led to the creation of transparent polyimides with high refractive indices, suggesting potential in material science, particularly in electronics and optics (Tapaswi et al., 2015).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO2S/c17-9-1-3-13(4-2-9)23-14-8-15(21)20(16(14)22)12-6-10(18)5-11(19)7-12/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQIMXQAKYXNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

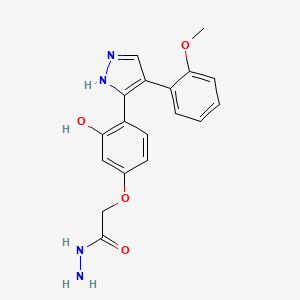
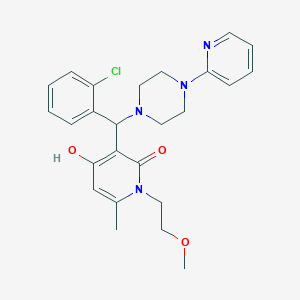
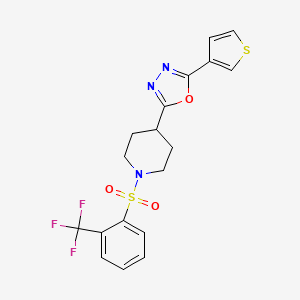
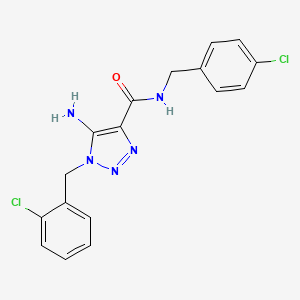
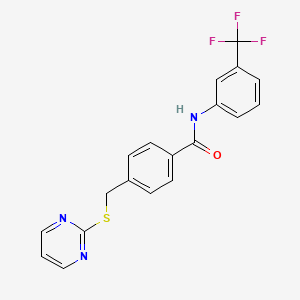
![N-(1-cyanocyclohexyl)-2-{[1-(3-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B3006203.png)
![N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide](/img/structure/B3006206.png)
![2-[[1-(2-Chloro-6-fluorobenzoyl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3006207.png)
![Spiro[3.5]nonan-5-ylmethanamine hydrochloride](/img/structure/B3006208.png)
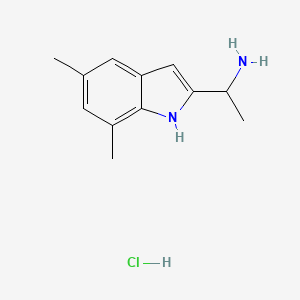
![(4-Ethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3006210.png)
![[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006212.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B3006218.png)
